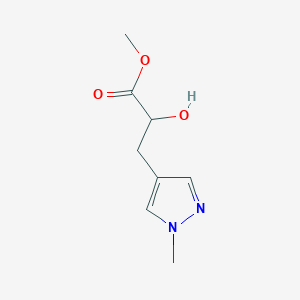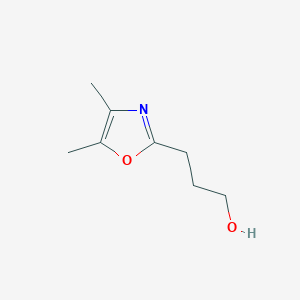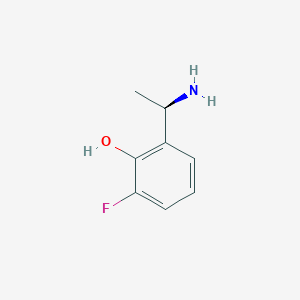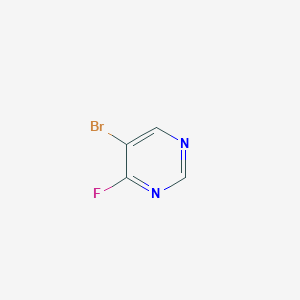
(R)-1-(4-Methoxy-2-methylphenyl)ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R)-1-(4-methoxy-2-methylphenyl)ethan-1-amine: is an organic compound with a chiral center, making it an enantiomerically pure substance
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(4-methoxy-2-methylphenyl)ethan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with commercially available 4-methoxy-2-methylbenzaldehyde.
Reduction: The aldehyde group is reduced to the corresponding alcohol using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Amination: The alcohol is then converted to the amine via a reductive amination process. This involves the reaction of the alcohol with ammonia or an amine in the presence of a reducing agent like sodium cyanoborohydride (NaBH3CN).
Industrial Production Methods
In an industrial setting, the production of (1R)-1-(4-methoxy-2-methylphenyl)ethan-1-amine may involve more scalable and cost-effective methods. These could include:
Catalytic Hydrogenation: Using a metal catalyst such as palladium on carbon (Pd/C) to facilitate the reduction steps.
Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
(1R)-1-(4-methoxy-2-methylphenyl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be further reduced to form secondary or tertiary amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation conditions.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in polar aprotic solvents.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted aromatic compounds.
Applications De Recherche Scientifique
Chemistry
In chemistry, (1R)-1-(4-methoxy-2-methylphenyl)ethan-1-amine is used as a chiral building block for the synthesis of more complex molecules. Its enantiomeric purity makes it valuable for asymmetric synthesis and chiral resolution studies.
Biology
In biological research, this compound can be used to study the effects of chiral amines on biological systems. It may serve as a model compound for investigating enzyme-substrate interactions and receptor binding studies.
Medicine
In medicinal chemistry, (1R)-1-(4-methoxy-2-methylphenyl)ethan-1-amine is explored for its potential pharmacological properties. It may act as a precursor for the synthesis of pharmaceutical agents with therapeutic applications.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique structure allows for the development of novel polymers and advanced materials.
Mécanisme D'action
The mechanism of action of (1R)-1-(4-methoxy-2-methylphenyl)ethan-1-amine involves its interaction with specific molecular targets. These may include:
Enzymes: The compound may act as a substrate or inhibitor for certain enzymes, affecting their catalytic activity.
Receptors: It may bind to specific receptors, modulating their signaling pathways and physiological responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1S)-1-(4-methoxy-2-methylphenyl)ethan-1-amine: The enantiomer of the compound, differing in its chiral configuration.
4-methoxy-2-methylphenylamine: Lacks the ethan-1-amine side chain, resulting in different chemical properties.
(1R)-1-(4-methoxyphenyl)ethan-1-amine: Similar structure but without the methyl group on the aromatic ring.
Uniqueness
(1R)-1-(4-methoxy-2-methylphenyl)ethan-1-amine is unique due to its specific chiral configuration and the presence of both methoxy and methyl groups on the aromatic ring. This combination of features imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C10H15NO |
|---|---|
Poids moléculaire |
165.23 g/mol |
Nom IUPAC |
(1R)-1-(4-methoxy-2-methylphenyl)ethanamine |
InChI |
InChI=1S/C10H15NO/c1-7-6-9(12-3)4-5-10(7)8(2)11/h4-6,8H,11H2,1-3H3/t8-/m1/s1 |
Clé InChI |
TULBTTCIAPRWFC-MRVPVSSYSA-N |
SMILES isomérique |
CC1=C(C=CC(=C1)OC)[C@@H](C)N |
SMILES canonique |
CC1=C(C=CC(=C1)OC)C(C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![1-[1-(Oxan-4-yl)cyclobutyl]methanamine](/img/structure/B13602965.png)






